1H-1,3-Benzazaphosphole, 1-ethyl-

Description

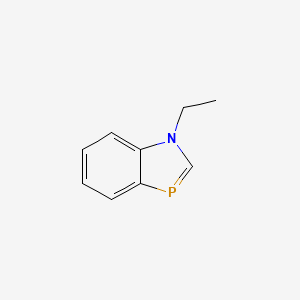

Structure

2D Structure

3D Structure

Properties

CAS No. |

223520-85-2 |

|---|---|

Molecular Formula |

C9H10NP |

Molecular Weight |

163.16 g/mol |

IUPAC Name |

1-ethyl-1,3-benzazaphosphole |

InChI |

InChI=1S/C9H10NP/c1-2-10-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |

InChI Key |

QAENAOGFWZZXQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=PC2=CC=CC=C21 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1h 1,3 Benzazaphosphole, 1 Ethyl and Analogues

Fundamental Reactivity Patterns of the P=C-N System

The core reactivity of 1,3-benzazaphospholes is dictated by the P=C-N fragment. This system contains a dicoordinated (σ²) phosphorus atom, a lone-pair-donating nitrogen atom, and a polar phosphorus-carbon double bond, which together create a unique platform for various chemical transformations.

Electrophilic and Nucleophilic Additions to the Phosphorus-Carbon Double Bond

The phosphorus-carbon double bond (P=C) in phosphaalkenes is the primary site for addition reactions. wikipedia.org Its reactivity is often compared to that of a carbon-carbon double bond in alkenes rather than the carbon-nitrogen double bond in imines. wikipedia.org This is because the highest occupied molecular orbital (HOMO) is typically the π-orbital of the double bond, not the lone pair on the phosphorus atom. wikipedia.org

Electrophilic Addition: Due to the presence of π-electrons, the P=C double bond is electron-rich and susceptible to attack by electrophiles. byjus.comchemistrystudent.com In an electrophilic addition reaction, the electrophile attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. byjus.comlibretexts.org For the P=C-N system in benzazaphospholes, electrophilic attack can occur at the carbon atom, with the resulting positive charge stabilized by the adjacent nitrogen atom. The electron-donating nitrogen atom in conjugation with the P=C bond increases the electron density at the phosphorus center, influencing the regioselectivity of the attack. researchgate.net

Nucleophilic Addition: The P=C bond is polarized, making the phosphorus atom electrophilic and susceptible to attack by nucleophiles. Tertiary phosphines are known to act as strong nucleophiles in conjugate additions to activated alkenes, forming phosphonium (B103445) intermediates. nih.govillinois.edu Similarly, nucleophiles can add to the phosphorus atom of the P=C bond in benzazaphospholes. The presence of the adjacent nitrogen atom modulates the electrophilicity of the phosphorus. Aldehydes and ketones undergo nucleophilic addition at the electrophilic carbonyl carbon. ncert.nic.in In a similar vein, the phosphorus atom in the P=C bond acts as an electrophilic center. nih.gov The reaction of phosphaalkenes with nucleophiles can lead to a variety of products, including the formation of pentacoordinate phosphorus compounds. rsc.org

Role of the Phosphorus Lone Pair in Determining Reactivity and Aromaticity

This reduced delocalization leads to phospholes being described as weakly aromatic or even non-aromatic. nsf.gov Consequently, the lone pair retains significant nucleophilic and basic character. nsf.gov This localized nature allows the phosphorus atom to readily engage in reactions typical of tertiary phosphines, such as oxidation, alkylation, or coordination to Lewis acids and transition metals. nsf.gov Chemical modification at the phosphorus center by targeting the lone pair provides a powerful tool to modulate the electronic properties (HOMO/LUMO levels) and, consequently, the photophysical characteristics of these heterocycles. nsf.govrsc.org

Reactivity Influenced by the 1-Ethyl Group

The substituent on the nitrogen atom significantly impacts the reactivity of the benzazaphosphole ring. The 1-ethyl group in the target molecule exerts both electronic and steric effects that can direct reaction outcomes.

Steric and Electronic Influence of the N-Alkyl Substituent on Reaction Pathways

The N-alkyl group influences the reactivity of the heterocyclic system in two primary ways:

Electronic Effects: The ethyl group is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom and, by extension, within the π-system of the heterocycle. This can enhance the nucleophilicity of the ring system, particularly the nitrogen and phosphorus atoms. Studies on N-heterocyclic carbenes (NHCs) have shown that N-substituents strongly affect nucleophilicity. acs.org Similarly, in N-alkylated pyridines, the alkyl group influences the basicity of the nitrogen atom. msu.edu

Steric Effects: The size of the N-alkyl group can sterically hinder the approach of reagents to the nitrogen atom and adjacent positions, including the P=C bond. Research on the base-induced rearrangement of N-alkyl arylsulfonamides demonstrates that the size of the N-alkyl group is a critical factor determining the reaction pathway. nih.gov While small groups like methyl or ethyl allow for competing cyclization reactions, larger, more branched groups like isopropyl or isobutyl can completely prevent cyclization and facilitate alternative rearrangement pathways due to increased steric hindrance. nih.gov This principle suggests that the ethyl group in 1-ethyl-1H-1,3-benzazaphosphole will influence the regioselectivity of reactions by sterically shielding the nitrogen and one face of the P=C bond.

Table 1: Influence of N-Alkyl Group Size on Reaction Pathways

Based on analogous systems, this table illustrates the expected influence of N-alkyl substituent size on the competition between two potential reaction types: attack at a sterically accessible site versus a sterically hindered site (e.g., cyclization vs. rearrangement). nih.gov

| N-Alkyl Group (R¹) | Relative Steric Hindrance | Favored Reaction Pathway | Anticipated Yield of Sterically Demanding Product |

|---|---|---|---|

| Methyl (-CH₃) | Low | Competition between pathways | Low to Moderate |

| Ethyl (-CH₂CH₃) | Moderate | Competition, but favoring less hindered pathway | Low |

| Isopropyl (-CH(CH₃)₂) | High | Predominantly less hindered pathway | Very Low / None |

| tert-Butyl (-C(CH₃)₃) | Very High | Exclusively less hindered pathway | None |

Chemical Transformations Involving the 1-Ethyl Moiety

While the 1-ethyl group primarily acts as a modifying group, it can potentially undergo chemical transformations under certain conditions. N-dealkylation is a known reaction for N-alkylated heterocyclic compounds, although it often requires specific reagents or harsh conditions. Furthermore, while less common, the ethyl group's C-H bonds could be subject to oxidation or other functionalization reactions, particularly if activated by a neighboring group or through a metal-mediated process. For instance, N-alkylation of various nitrogen heterocycles is a common strategy to introduce functional groups, and conversely, these groups can be modified. organic-chemistry.orgacs.org In some cases, N-alkyl groups can be involved in cyclization reactions or act as directing groups for metallation.

Metal-Mediated and Catalytic Reactions

Transition metal catalysis provides a powerful platform for the synthesis and functionalization of benzazaphosphole derivatives. The phosphorus and nitrogen atoms can act as coordination sites, and the ring itself can be a substrate for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon or carbon-heteroatom bonds. For example, a palladium-catalyzed C-N coupling reaction has been used to synthesize a precursor for radical compounds. mdpi.com Such methods have been applied to create complex, fused heterocyclic systems. researchgate.net The synthesis of various N-heterocycles often relies on metal-catalyzed processes to achieve high efficiency and regioselectivity. organic-chemistry.org

Furthermore, the phosphorus lone pair can coordinate to transition metals, which can activate the P=C bond towards further reactions. Oxidative addition is a fundamental step in many catalytic cycles where a metal center inserts into a substrate bond. wikipedia.org The interaction of the benzazaphosphole with a metal can lead to oxidative addition or other transformations, opening up diverse reaction pathways. For instance, copper-mediated cross-dehydrogenative coupling (CDC) reactions have been developed to form C-P bonds by reacting C-H and P-H bonds. acs.org This highlights the potential for direct C-H functionalization of the benzazaphosphole ring under metal catalysis.

Table 2: Examples of Metal-Mediated Reactions on Heterocycles

This table summarizes relevant metal-catalyzed reactions that are applicable to the synthesis and functionalization of benzazaphosphole analogues.

| Reaction Type | Metal Catalyst | Description | Reference |

|---|---|---|---|

| C-N Cross-Coupling | Palladium (Pd) | Formation of a C-N bond to synthesize precursors. | mdpi.com |

| Cross-Dehydrogenative Coupling (CDC) | Copper (Cu) | Formation of a C-P bond via coupling of C-H and P-H bonds. | acs.org |

| N-Alkylation | Rhodium (Rh) | Catalytic insertion of carbenes into N-H bonds. | researchgate.net |

| Cycloaddition | Palladium (Pd) | Formal [3+2] cycloaddition to form new heterocyclic rings. | organic-chemistry.org |

Coordination Chemistry with Transition Metals

1H-1,3-Benzazaphospholes are versatile ligands in transition metal chemistry, exhibiting unique coordination behaviors that distinguish them from other phosphorus-containing ligands like phosphinines. tandfonline.com Their coordination properties are significantly influenced by the π-donor effect of the adjacent σ-trivalent nitrogen atom, which increases the π-density at the σ-divalent phosphorus atom. tandfonline.com

Phospholes, including benzazaphosphole derivatives, primarily function as two-electron donors, utilizing the lone pair on the phosphorus atom to form a coordinate bond with a metal center. libretexts.org This establishes them as effective σ-donors. libretexts.orgacs.orgnih.gov However, unlike purely σ-donating ligands such as ammonia, phosphines also exhibit π-acceptor properties. libretexts.orgacs.orgnih.gov This π-acidity arises from the ability of the phosphorus atom to accept electron density from the metal's d-orbitals into its own empty σ* orbitals of the P-C or P-substituent bonds. libretexts.org

The electronic properties of phosphole ligands can be finely tuned by altering the substituents on the phosphorus atom. libretexts.org In the case of 1H-1,3-benzazaphospholes, the nitrogen atom within the ring plays a crucial role. Its +M (mesomeric) effect leads to an increase in π-density at the phosphorus center, enhancing its donor capabilities. tandfonline.com This makes benzazaphospholes π-rich σ2P-ligands. tandfonline.com

Studies on the coordination of 1H-1,3-benzazaphospholes with various transition metals reveal a preference for μ2-P bridging or bent η1-P coordination, particularly with coinage metals (Cu, Ag) and mercury(II) chloride. tandfonline.com This contrasts with phosphinine complexes, which typically favor η1-P coordination within the plane of the ring. tandfonline.com The observed bonding modes in benzazaphosphole complexes suggest a significant π-P donor bond contribution. tandfonline.com For instance, the reaction of P-halogenated benzazaphospholes with platinum(0) sources has shown that the ligand can bind through its lone pair without cleavage of the P-X bond, forming stable coordination compounds. acs.org

The σ-donor and π-acceptor characteristics of phosphorus ligands are crucial in determining the stability and reactivity of the resulting metal complexes. The balance of these properties can be assessed using techniques like infrared spectroscopy of metal carbonyl complexes, where the C-O stretching frequency provides an indirect measure of the electron density on the metal, which is influenced by the donor/acceptor nature of the phosphine (B1218219) ligand. libretexts.org

The unique electronic and steric properties of benzazaphospholes make them attractive ligands for homogeneous catalysis. rsc.orgresearchgate.net Their ability to stabilize various transition metal species allows for their application in a range of catalytic transformations, including cross-coupling reactions that form carbon-phosphorus, carbon-carbon, and carbon-nitrogen bonds.

While specific applications of 1-ethyl-1H-1,3-benzazaphosphole in catalysis are not extensively documented, the broader class of phosphole-based ligands has demonstrated significant potential. rsc.orgresearchgate.net For example, palladium complexes bearing phosphole ligands have been evaluated for their catalytic activity in intramolecular arylation reactions to produce benzopyranones and phenanthridinones. acs.org

Furthermore, the reactivity of benzazaphosphole derivatives with transition metals can lead to novel catalytic cycles. A complex formed from a 1H-1,3-benzazaphosphole, tungsten pentacarbonyl, and silver hexafluoroantimonate has been shown to act as an efficient initiator for the ring-opening polymerization of oxetane (B1205548) and epoxides. tandfonline.com The reaction of P-halogenated benzazaphospholes with platinum(0) starting materials can lead to the formation of Pt(I)-Pt(I) dimers or, in some cases, unisolable platinum complexes proposed to contain a PtP2 metallacyclopropane unit, highlighting the diverse reactivity of these ligands. acs.org

The table below summarizes some of the observed reactivities of benzazaphosphole analogues with transition metals, indicating their potential for facilitating catalytic transformations.

| Benzazaphosphole Derivative | Transition Metal Source | Resulting Complex/Reaction | Potential Catalytic Application |

| N-Dipp-P-F-benzazaphosphole | Pt(PPh₃)₄ | Pt(1–F)(PPh₃)₂ | Ligand for Pt-catalyzed reactions |

| N-Dipp-P-Br/I-benzazaphosphole | [Pt(P(t-Bu)₃)₂] | Pt(I)–Pt(I) dimers | Precursor for bimetallic catalysts |

| 1H-1,3-benzazaphosphole | LW(CO)₅ / AgSbF₆ | Cationic tungsten complex | Ring-opening polymerization initiator |

| N-Dipp-P-Cl-benzazaphosphole | Pt(PPh₃)₄ or Pt(PPh₃)₂(C₂H₄) | Tentative PtP₂ metallacyclopropane | Intermediate in catalytic cycles |

Data compiled from references tandfonline.comacs.org.

Organocatalytic Applications of Phospholes

Beyond their role as ligands in metal-catalyzed reactions, phospholes and related phosphine derivatives can themselves act as organocatalysts. rsc.orgmdpi.comnih.gov This catalysis typically involves the nucleophilic character of the trivalent phosphorus atom. nih.govnih.gov Phosphines can catalyze a variety of reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions. mdpi.com In these processes, the phosphine is often consumed and converted to a phosphine oxide. To achieve a truly catalytic cycle, a stoichiometric reductant, such as a silane, is required to regenerate the active P(III) catalyst from the P(V) oxide. mdpi.com

Dibenzophosphole derivatives, which are structurally related to benzazaphospholes, have shown particular promise as organocatalysts in reactions like the Appel and Staudinger reactions. researchgate.net The catalytic activity is driven by the redox cycle of the phosphorus atom. mdpi.com For instance, 1-phenylphospholane 1-oxide has been used as a pre-catalyst in a redox-driven Mitsunobu reaction. mdpi.com

The general mechanism of nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic substrate, such as an activated alkene, alkyne, or allene, to form a reactive zwitterionic intermediate. nih.govnih.gov This intermediate can then react with a variety of partners to generate the desired product and regenerate the phosphine catalyst (or its oxide).

Cycloaddition Reactions

The reduced aromaticity of the phosphole ring compared to its lighter heteroatom analogues (pyrrole, furan) makes it more susceptible to participate in cycloaddition reactions. wikipedia.org This reactivity provides a powerful tool for the synthesis of more complex phosphorus-containing heterocycles.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. wikipedia.orglibretexts.org In phosphorus chemistry, a notable example is the tandfonline.comrsc.org-phospha-Brook rearrangement. mdpi.com This reaction involves the migration of a phosphorus group from a carbon atom to an oxygen atom. Recent studies have detailed various catalyzed versions of this rearrangement, employing Lewis acids, bases, or even chiral auxiliaries to achieve stereoselective transformations. mdpi.com For example, a DBU-catalyzed tandfonline.comrsc.org-phospha-Brook rearrangement between α-ketoamides and phosphites proceeds rapidly at room temperature. mdpi.com

While the classic tandfonline.comrsc.org-phospha-Brook rearrangement involves a C-to-O migration, rearrangements within the phosphole ring system itself are also known. The reduction of a 1-phospha-2-azanorbornene derivative (a bicyclic system containing a P-N bond) with lithium aluminium hydride leads to an unprecedented rearrangement to a 1-phosphabicyclo[3.2.1]octa-2,5-diene, demonstrating a significant ring expansion and rearrangement. nih.gov

The migration of a substituent from the phosphorus atom to a carbon atom of the ring is a known process in phosphole chemistry. researchgate.net This tandfonline.commdpi.com-sigmatropic shift is facilitated by the interaction of the exocyclic P-R σ-bond with the π* orbital of the diene system and provides an efficient route to functionalized phospholes. researchgate.net

The diene system embedded within the azaphosphole ring allows it to participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgmsu.edu The non-aromatic character of many phospholes makes them reactive dienes, especially with electrophilic alkynes. wikipedia.org

Computational studies on the Diels-Alder reactivity of phospholes have shown that these reactions are often competitive with or favored over sigmatropic rearrangements, depending on the specific substituents and reaction conditions. researchgate.net The reactivity can be understood through frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. researchgate.netslideshare.net

While specific examples of Diels-Alder reactions involving 1-ethyl-1H-1,3-benzazaphosphole are not prominent in the literature, the general reactivity pattern of phospholes suggests its potential to act as a diene in such transformations, providing a pathway to complex, fused heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 1,3-benzazaphospholes, with ³¹P, ¹H, and ¹³C NMR providing complementary information about the molecule's structure.

The ³¹P nucleus is a sensitive probe of the electronic environment around the phosphorus atom. The ³¹P{¹H} NMR chemical shifts for 1,3-benzazaphospholes typically appear in a characteristic downfield region. For instance, reported shifts for various 2-substituted-1-phenyl-1H-1,3-benzazaphospholes generally range from δ 72.0 to 78.8 ppm. nih.gov A specific example is the 2-(dithiophen-5-yl)-1-phenyl-1H-1,3-benzazaphosphole, which exhibits a ³¹P NMR resonance at δ 77.7 ppm. nih.gov In contrast, related dihydro-1,3-benzazaphosphole systems show significantly different chemical shifts. For example, 3-phenyl-1,3-dihydro-2H-benzo[d] nih.govfrontiersin.orgazaphosphole-2-thione has a ³¹P NMR signal at δ 15.8 ppm. frontiersin.org This demonstrates the strong influence of the oxidation state and bonding of the phosphorus atom on its NMR resonance.

Table 1: ³¹P NMR Chemical Shifts for Selected Benzazaphosphole Analogues

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| 2-(Dithiophen-5-yl)-1-phenyl-1H-1,3-benzazaphosphole | 77.7 nih.gov |

| 3-Phenyl-1,3-dihydro-2H-benzo[d] nih.govfrontiersin.orgazaphosphole-2-thione | 15.8 frontiersin.org |

For a related compound, ethyl (2-aminophenyl)(phenyl)phosphinate, the aromatic protons appear in the range of δ 6.55-7.85 ppm in the ¹H NMR spectrum. frontiersin.org The ethyl group attached to the phosphinate shows a characteristic triplet for the methyl protons at δ 1.31 ppm and a multiplet for the methylene (B1212753) protons at δ 4.00-4.18 ppm. frontiersin.org In the ¹³C{¹H} NMR spectrum of the same compound, the aromatic carbons resonate between δ 110.1 and 153.9 ppm, with carbon-phosphorus coupling constants providing further structural information. frontiersin.org For instance, the carbon atom of the phenyl ring directly attached to the phosphorus atom exhibits a J(C-P) coupling of 22 Hz. frontiersin.org

Table 2: Selected ¹H and ¹³C NMR Data for Ethyl (2-aminophenyl)(phenyl)phosphinate

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | J(C-P) (Hz) |

|---|---|---|---|

| Aromatic CH | 6.55-7.85 | 110.1-139.0 | 6.7-22 |

| -OCH₂CH₃ | 4.00-4.18 | 57.5 | 12 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise bond lengths and angles. The crystal structure of a 2-(dithiophen-5-yl)-1-phenyl-1H-1,3-benzazaphosphole derivative reveals a nearly planar geometry for the benzazaphosphole core. nsf.gov This planarity suggests significant electron delocalization across the N-C-P system within the five-membered ring.

Key structural parameters for this derivative include a P=C bond length of approximately 1.745 Å, which is intermediate between a typical single and double bond, and a C-P-C bond angle within the ring of about 88.8°. nsf.gov The N-C bond length in the heterocyclic ring is around 1.353 Å, and the C-N-C angle is approximately 114.8°. nsf.gov These values are consistent with those found in other related 1,3-benzazaphosphole structures.

Table 3: Selected Bond Lengths and Angles for a 2-Substituted-1-phenyl-1H-1,3-benzazaphosphole

| Bond/Angle | Value |

|---|---|

| P=C1 Bond Length | 1.745(5) Å nsf.gov |

| P-C2 Bond Length | 1.800(5) Å nsf.gov |

| N-C1 Bond Length | 1.353(7) Å nsf.gov |

| C1-P-C2 Bond Angle | 88.8(2)° nsf.gov |

| N-C1-P Bond Angle | 113.1(4)° nsf.gov |

Other Spectroscopic Techniques for Structural Characterization (e.g., Infrared, UV-Visible Spectroscopy, Mass Spectrometry)

Other spectroscopic techniques play a complementary role in the characterization of 1,3-benzazaphospholes.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. While specific data for 1-ethyl-1H-1,3-benzazaphosphole is not readily available, the IR spectra of related compounds would show characteristic absorptions for C-H stretching of the aromatic and ethyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.

UV-Visible Spectroscopy: The electronic properties of 1,3-benzazaphospholes can be investigated using UV-Visible spectroscopy. These compounds typically exhibit absorption maxima in the UV region due to π-π* transitions within the extended π-conjugated system. nih.govnsf.gov The position of the absorption maximum is sensitive to the substituents on the benzazaphosphole core, with more extended conjugation leading to a red-shift in the absorption wavelength. nsf.gov For example, a methyl-substituted benzazaphosphole has a λ(max) at 297 nm, which shifts to 398 nm for a dithiophene-substituted analogue. nsf.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule. For a related dihydrobenzazaphosphole, the calculated m/z for the molecular ion [M]⁺ was 227.0864, with the found value being 227.0870, confirming the chemical formula C₁₄H₁₄NP. frontiersin.org This technique is crucial for verifying the successful synthesis of the target compound.

Computational and Theoretical Studies on 1h 1,3 Benzazaphosphole, 1 Ethyl

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the molecular intricacies of 1H-1,3-Benzazaphosphole, 1-ethyl-. These computational methods allow for a detailed exploration of its geometric, electronic, and photophysical behaviors.

Density Functional Theory (DFT) has been a cornerstone in understanding the ground state properties of 1-ethyl-1,3-benzazaphosphole. DFT calculations are pivotal in predicting the molecule's equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations reveal a non-planar geometry for the five-membered azaphosphole ring, a direct consequence of the pyramidal nature of the phosphorus atom.

The electronic properties are also significantly illuminated by DFT. The theory provides insights into the distribution of electron density, the molecular electrostatic potential, and the dipole moment. These properties are crucial in determining the molecule's reactivity and its interactions with other chemical species.

To explore the behavior of 1-ethyl-1,3-benzazaphosphole upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is adept at calculating the energies of electronic excited states and the probabilities of transitions between the ground and excited states. The results from TD-DFT are fundamental to understanding the molecule's absorption and emission spectra.

These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions. Such information is vital for assessing the potential of 1-ethyl-1,3-benzazaphosphole in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Aromaticity Assessment and Electronic Structure Analysis

The concept of aromaticity is a key factor in determining the stability and reactivity of cyclic conjugated molecules. For 1-ethyl-1,3-benzazaphosphole, the aromatic character is a subject of detailed computational investigation.

A defining feature of 1-ethyl-1,3-benzazaphosphole is the pyramidal geometry of the phosphorus atom. This structural characteristic, where the phosphorus atom is out of the plane of the rest of the ring, has a profound impact on the molecule's aromaticity. The degree of pyramidalization influences the extent of p-orbital overlap between the phosphorus atom and the adjacent carbon and nitrogen atoms.

A higher degree of pyramidalization leads to a reduction in the delocalization of π-electrons across the azaphosphole ring, thereby diminishing its aromatic character. Computational studies often quantify this effect using aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices consistently show a lower aromaticity for the azaphosphole ring compared to its planar analogues like pyrrole (B145914) or phosphole anions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of 1-ethyl-1,3-benzazaphosphole. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter.

A smaller HOMO-LUMO gap is indicative of a molecule that is more easily excitable and generally more reactive. Computational analysis reveals the spatial distribution of these orbitals. In 1-ethyl-1,3-benzazaphosphole, the HOMO is typically localized on the fused benzene (B151609) ring and the nitrogen atom, while the LUMO is distributed over the C=P bond and the adjacent carbon atoms. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions.

| Orbital Property | Description |

| HOMO | The Highest Occupied Molecular Orbital, which is primarily involved in electron donation. |

| LUMO | The Lowest Unoccupied Molecular Orbital, which is the primary acceptor of electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's electronic excitability and chemical reactivity. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a virtual laboratory for investigating the reaction mechanisms involving 1-ethyl-1,3-benzazaphosphole. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, computational studies can elucidate the mechanism of electrophilic or nucleophilic attacks on the 1-ethyl-1,3-benzazaphosphole molecule. These models can predict the most likely sites of reaction and the stereochemical outcomes. Such insights are invaluable for designing new synthetic routes and for understanding the chemical transformations of this class of compounds.

Transition State Analysis and Reaction Pathways

No information is available in the scientific literature regarding the transition state analysis or reaction pathways for 1H-1,3-Benzazaphosphole, 1-ethyl-.

Energy Profiles and Thermodynamic Considerations

No data on the energy profiles or thermodynamic considerations for 1H-1,3-Benzazaphosphole, 1-ethyl- has been published.

The Elusive Compound: Unraveling the Research Landscape of 1H-1,3-Benzazaphosphole, 1-ethyl-

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings specifically focused on the chemical compound 1H-1,3-Benzazaphosphole, 1-ethyl- are not publicly available. While the broader class of 1,3-benzazaphospholes has garnered scientific interest for its potential applications in materials science and catalysis, specific studies detailing the synthesis, properties, and applications of the 1-ethyl derivative remain conspicuously absent.

The core structure of 1,3-benzazaphosphole, a heterocyclic system containing nitrogen and phosphorus atoms fused to a benzene ring, presents an intriguing scaffold for the development of novel functional materials. The introduction of various substituents onto this core is a common strategy to tune its electronic and steric properties for specific applications. For instance, research on other analogues, such as those with methyl or phenyl groups, has provided insights into their synthesis and potential utility. frontiersin.orgfrontiersin.org

General synthetic routes to 1,3-benzazaphosphole analogues have been explored, often involving the cyclization of appropriately substituted aniline (B41778) and phosphine (B1218219) precursors. frontiersin.orgfrontiersin.org Furthermore, methods for the N-alkylation of related heterocyclic compounds are known, suggesting that the synthesis of the 1-ethyl derivative is theoretically feasible. nih.gov However, the successful synthesis and subsequent characterization of 1H-1,3-Benzazaphosphole, 1-ethyl- have not been reported in the reviewed literature.

Consequently, a detailed discussion of its advanced research applications and future directions, as outlined in the requested article structure, cannot be provided at this time. The absence of experimental or theoretical data prevents a scientifically accurate discourse on its potential integration into π-conjugated systems for optoelectronic devices, its development as a luminescent material, its role in chiral ligand development for asymmetric catalysis, or its use as a building block for complex molecular architectures.

While the foundational knowledge of 1,3-benzazaphospholes suggests that the 1-ethyl substituent could influence properties such as solubility, stability, and electronic characteristics, any such discussion would be purely speculative without direct scientific evidence.

This lack of specific information highlights a potential area for future research. The synthesis and characterization of 1H-1,3-Benzazaphosphole, 1-ethyl- and the subsequent investigation of its properties could contribute valuable knowledge to the field of phosphorus-containing heterocycles and their applications. Until such research is conducted and published, a comprehensive and scientifically accurate article solely on this specific compound cannot be generated.

Advanced Research Applications and Future Directions

Emerging Research Areas and Unexplored Reactivities of N-Alkyl-1,3-Benzazaphospholes

The inherent reactivity and structural features of N-alkyl-1,3-benzazaphospholes open up several avenues for future research. The presence of a dicoordinate phosphorus atom, a nitrogen heteroatom, and a fused benzene (B151609) ring within a planar five-membered ring system imparts a unique combination of properties that are yet to be fully harnessed.

One of the promising emerging areas is the exploration of their photophysical properties. While some 2-substituted-1H-1,3-benzazaphospholes have been shown to exhibit significant fluorescence, the influence of the N-alkyl substituent on these properties remains largely uncharted. rsc.orgnih.gov The emission characteristics of these compounds are sensitive to the substituents on the heterocyclic ring, suggesting that tuning the N-alkyl group could provide a means to modulate their luminescence. rsc.org This opens up possibilities for their use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Computational studies on related systems have indicated that the interplay between the rates of fluorescence and intersystem crossing is crucial in determining the quantum yield, and similar investigations on N-alkyl derivatives could provide valuable insights for designing highly emissive materials. rsc.org

The catalytic potential of N-alkyl-1,3-benzazaphospholes is another area ripe for exploration. The phosphorus lone pair can coordinate to transition metals, making these compounds potential ligands in catalysis. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by varying the N-alkyl substituent. To date, the coordination chemistry of N-alkyl-1,3-benzazaphospholes is not extensively documented, representing a significant gap in the literature and a promising direction for future research.

Furthermore, the unexplored reactivities of the P=C bond in N-alkyl-1,3-benzazaphospholes present a fertile ground for synthetic innovation. While cycloaddition reactions of the parent NH-functionalized 1,3-benzazaphospholes have been reported, a systematic study of these reactions with various dienophiles and dipolarophiles for the N-alkylated counterparts is lacking. Such reactions could lead to the synthesis of novel polycyclic phosphorus-containing heterocycles with potential biological or material applications. The influence of the N-alkyl group on the stereoselectivity and regioselectivity of these cycloadditions is an intriguing question that warrants investigation.

Finally, the development of novel synthetic methodologies to access a wider range of structurally diverse N-alkyl-1,3-benzazaphospholes is crucial for advancing the field. While general strategies for the synthesis of the 1,3-benzazaphosphole core exist, the introduction of various N-alkyl groups, especially those with functional handles, could lead to derivatives with tailored properties.

Table 1: Investigated Research Areas for N-Alkyl-1,3-Benzazaphospholes

| Research Area | Key Focus | Potential Applications |

| Photophysics | Influence of N-alkyl group on fluorescence properties. | OLEDs, fluorescent probes, sensors. |

| Catalysis | Coordination to transition metals and catalytic activity. | Homogeneous catalysis. |

| Reactivity | Cycloaddition reactions of the P=C bond. | Synthesis of novel heterocycles. |

| Synthesis | Development of new synthetic methods. | Access to diverse derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.